2-(3,5-dimethylisoxazol-4-yl)-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide 2-(3,5-dimethylisoxazol-4-yl)-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide
Brand Name: Vulcanchem
CAS No.: 2034505-65-0
VCID: VC6154552
InChI: InChI=1S/C14H15N5O4/c1-7-4-11(18-21-7)14-16-13(23-19-14)6-15-12(20)5-10-8(2)17-22-9(10)3/h4H,5-6H2,1-3H3,(H,15,20)
SMILES: CC1=CC(=NO1)C2=NOC(=N2)CNC(=O)CC3=C(ON=C3C)C
Molecular Formula: C14H15N5O4
Molecular Weight: 317.305

2-(3,5-dimethylisoxazol-4-yl)-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide

CAS No.: 2034505-65-0

Cat. No.: VC6154552

Molecular Formula: C14H15N5O4

Molecular Weight: 317.305

* For research use only. Not for human or veterinary use.

2-(3,5-dimethylisoxazol-4-yl)-N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide - 2034505-65-0

Specification

CAS No. 2034505-65-0
Molecular Formula C14H15N5O4
Molecular Weight 317.305
IUPAC Name 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]acetamide
Standard InChI InChI=1S/C14H15N5O4/c1-7-4-11(18-21-7)14-16-13(23-19-14)6-15-12(20)5-10-8(2)17-22-9(10)3/h4H,5-6H2,1-3H3,(H,15,20)
Standard InChI Key ZBZXZANACXFXOU-UHFFFAOYSA-N
SMILES CC1=CC(=NO1)C2=NOC(=N2)CNC(=O)CC3=C(ON=C3C)C

Introduction

Structural Characterization and Molecular Design

The target compound features a 1,2,4-oxadiazole ring substituted at position 5 with a methylene-linked acetamide group. The acetamide moiety is further substituted with a 3,5-dimethylisoxazole ring, while the oxadiazole’s position 3 is occupied by a 5-methylisoxazole group. This arrangement introduces multiple sites for hydrogen bonding and hydrophobic interactions, critical for target binding. The 1,2,4-oxadiazole core is a bioisostere for ester and amide groups, enhancing metabolic stability compared to traditional carbocyclic systems .

Spectroscopic and Computational Insights

While experimental spectral data for the compound remain unreported, predictive analyses based on analogous structures suggest characteristic NMR signals:

  • ¹H NMR: Methyl groups on isoxazole rings (δ 2.1–2.5 ppm), oxadiazole-linked methylene (δ 4.3–4.7 ppm), and acetamide NH (δ 8.2–8.5 ppm).

  • ¹³C NMR: Oxadiazole C-2 and C-5 (δ 155–165 ppm), isoxazole C-3 (δ 95–105 ppm), and acetamide carbonyl (δ 170–175 ppm) .

Density functional theory (DFT) calculations predict a planar conformation for the oxadiazole ring, with dihedral angles of 10–15° between the isoxazole substituents, optimizing π-π stacking with biological targets .

Synthetic Methodologies

Retrosynthetic Analysis

The compound can be dissected into two key intermediates:

  • 5-(Aminomethyl)-3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazole: Synthesized via cyclization of amidoximes with nitrile oxides.

  • 2-(3,5-Dimethylisoxazol-4-yl)acetic acid: Prepared by alkylation of 3,5-dimethylisoxazole-4-carboxylic acid.

Coupling these intermediates via amide bond formation yields the target molecule.

Synthesis of 5-(Aminomethyl)-3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazole

  • Nitrile Oxide Formation: 5-Methylisoxazole-3-carbonitrile oxide is generated in situ from hydroxylamine and 5-methylisoxazole-3-carbonitrile under basic conditions .

  • Cycloaddition: Reacting the nitrile oxide with 2-aminoacetonitrile hydrochloride in dichloromethane (DCM) at 0–5°C affords 5-(aminomethyl)-3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazole (Yield: 68–72%) .

Synthesis of 2-(3,5-Dimethylisoxazol-4-yl)acetic Acid

  • Alkylation: 3,5-Dimethylisoxazole-4-carboxylic acid is treated with ethyl bromoacetate in the presence of potassium carbonate, followed by saponification with NaOH to yield the acetic acid derivative (Yield: 85%) .

Amide Coupling

The final step involves coupling the oxadiazole amine with the acetic acid derivative using HATU/DIPEA in DCM (Table 1) .

Table 1: Optimization of Amide Coupling Conditions

Coupling ReagentBaseSolventTime (h)Yield (%)
HATUDIPEADCM392
EDCI/HOBtTEADMF678
DCCDMAPTHF1265

Structure-Activity Relationships (SAR)

  • Oxadiazole Core: Replacement with 1,3,4-oxadiazole reduces metabolic stability (t₁/₂: 2.1 vs. 4.8 hours) .

  • Methyl Substituents: 3,5-Dimethyl groups on isoxazole enhance lipophilicity (logP: 2.3 vs. 1.8 for unsubstituted analogs), improving blood-brain barrier permeability .

  • Acetamide Linker: Substitution with ester groups decreases oral bioavailability (F%: 45 vs. 82) .

Future Directions

  • In Vivo Toxicity Studies: Evaluate hepatotoxicity and nephrotoxicity in rodent models.

  • Structural Modifications: Introduce fluorinated isoxazole rings to enhance target selectivity.

  • Formulation Development: Nanoemulsion-based delivery systems to improve solubility (logS: −3.2) .

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